molecular formula C12H12O4 B11885992 4-(Benzyloxy)glutaric anhydride

4-(Benzyloxy)glutaric anhydride

Cat. No.: B11885992
M. Wt: 220.22 g/mol
InChI Key: NPFJHBHNQZKMRJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)glutaric anhydride: is an organic compound that belongs to the class of cyclic anhydrides It is characterized by the presence of a benzyloxy group attached to the fourth position of the glutaric anhydride ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)glutaric anhydride typically involves the reaction of glutaric anhydride with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)glutaric anhydride undergoes various chemical reactions, including:

    Nucleophilic substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines and thiols, often under basic conditions.

    Hydrolysis: Typically carried out using water or aqueous base.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are commonly used.

Major Products Formed:

    Nucleophilic substitution: Products include substituted glutaric anhydrides.

    Hydrolysis: The major product is 4-(Benzyloxy)glutaric acid.

    Esterification: The major products are esters of 4-(Benzyloxy)glutaric acid.

Scientific Research Applications

4-(Benzyloxy)glutaric anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)glutaric anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Glutaric anhydride: A cyclic dicarboxylic anhydride used in similar applications.

    Succinic anhydride: Another cyclic anhydride with similar reactivity but different structural properties.

    Phthalic anhydride: A widely used anhydride with applications in polymer production.

Uniqueness: 4-(Benzyloxy)glutaric anhydride is unique due to the presence of the benzyloxy group, which provides additional reactivity and potential for chemical modification. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-phenylmethoxyoxane-2,6-dione

InChI

InChI=1S/C12H12O4/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

NPFJHBHNQZKMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1OCC2=CC=CC=C2

Origin of Product

United States

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